Benzenesulfonamide, 4-chloro-N-[2-phenyl-2-(phenylamino)ethyl]-
Description
4-Chloro-N-[2-phenyl-2-(phenylamino)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-chloro-substituted benzene ring and a sulfonamide group attached to a branched ethyl chain. The ethyl moiety features two substituents: a phenyl group and a phenylamino group at the second carbon (Fig. 1).
Properties
CAS No. |
112252-40-1 |
|---|---|
Molecular Formula |
C20H19ClN2O2S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(2-anilino-2-phenylethyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C20H19ClN2O2S/c21-17-11-13-19(14-12-17)26(24,25)22-15-20(16-7-3-1-4-8-16)23-18-9-5-2-6-10-18/h1-14,20,22-23H,15H2 |
InChI Key |
ZLTYBEKAYYHILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the aniline and phenylethyl intermediates. These intermediates are then reacted with 4-chlorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties between the target compound and its analogs:
Key Observations :
- Heterocyclic vs. Aromatic Substituents: Analogs like the thiazole-containing compound () and W-15 () incorporate heterocyclic or piperidinylidene rings, enhancing their binding to biological targets (e.g., enzymes or receptors). The target compound’s phenyl/phenylamino groups may favor π-π stacking interactions but limit solubility.
- Molecular Weight : The target compound (401.91 g/mol) is heavier than W-15 (376.90 g/mol) and simpler analogs like the tetrahydrofuran derivative (275.75 g/mol), suggesting differences in bioavailability and membrane permeability.
Pharmacological and Legal Status
- W-15 and W-18 : These analogs are classified as Schedule I controlled substances due to their structural similarity to opioid receptor modulators. W-18, for instance, has a nitro-substituted phenethyl group on the piperidinylidene ring, enhancing its potency . The target compound lacks the piperidinylidene moiety, likely avoiding this legal classification.
- Anticancer Activity: The hydrazono-cyanoacetyl derivative () showed promising anticancer activity (IC₅₀ values in micromolar ranges) in vitro, attributed to its ability to disrupt DNA synthesis. The target compound’s phenylamino group may similarly intercalate DNA, but this remains untested.
Physicochemical Properties
- Lipophilicity: The thiazole analog () and W-15 () exhibit higher logP values due to aromatic/heterocyclic substituents, favoring blood-brain barrier penetration. The target compound’s phenylamino group may reduce lipophilicity via hydrogen bonding.
- Stability: W-18 is stable at -20°C for ≥1 year , while the hydrazono derivative () may degrade under acidic conditions due to its labile hydrazone bond.
Biological Activity
Benzenesulfonamide, 4-chloro-N-[2-phenyl-2-(phenylamino)ethyl] (CAS Number: 112252-40-1), is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular effects and as a carbonic anhydrase inhibitor. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O2S |
| Average Mass | 386.89 g/mol |
| Monoisotopic Mass | 386.085577 g/mol |
| CAS Number | 112252-40-1 |
Research indicates that benzenesulfonamide derivatives can interact with calcium channels, influencing cardiovascular dynamics. A study utilizing isolated rat heart models demonstrated that the compound significantly decreased coronary resistance and perfusion pressure compared to other benzenesulfonamide derivatives. This suggests a mechanism involving calcium channel modulation, which may be responsible for the observed cardiovascular effects .
Case Studies and Research Findings
-
Cardiovascular Effects :
- A study published in the Brazilian Journal of Science examined the impact of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure and coronary resistance. The results indicated a significant reduction in both parameters, suggesting potential therapeutic applications in managing hypertension .
- The docking analysis conducted in this study revealed that the compound could effectively interact with calcium channel proteins, further supporting its role as a calcium channel inhibitor .
-
Antiproliferative Activity :
- Another investigation highlighted the antiproliferative effects of benzenesulfonamide derivatives in cancer cells. The study reported promising results in vitro and in vivo, indicating that these compounds could serve as potential anticancer agents targeting specific pathways related to cell proliferation .
-
Carbonic Anhydrase Inhibition :
- Research has shown that benzenesulfonamide derivatives exhibit nanomolar inhibitory activity against various isoforms of carbonic anhydrase (CA). The structural modifications made to enhance selectivity and efficacy were noted, with specific derivatives demonstrating higher activity against hCA I and hCA II isoforms .
Structure-Activity Relationship (SAR)
The biological activity of benzenesulfonamide is closely linked to its chemical structure. Modifications such as the introduction of cyclic urea substituents have been shown to improve binding affinity and selectivity towards target enzymes like carbonic anhydrase. The SAR analysis indicates that certain groups enhance inhibitory effects while others may reduce activity, emphasizing the importance of molecular design in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-chloro-N-substituted benzenesulfonamide derivatives, and what are their typical yields?
- Methodology : The synthesis often involves nucleophilic substitution reactions between 4-chlorobenzenesulfonyl chloride and amine precursors. For example, derivatives like 4-chloro-N-[1-(4-methylphenyl)-2,2,2-tribromoethyl]-benzenesulfonamide are synthesized via condensation reactions, achieving yields ranging from 64% to 74% depending on substituent steric effects and reaction conditions .
- Characterization : Post-synthesis purification typically employs column chromatography, followed by structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS).
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are used to calculate molecular orbitals, electrostatic potential maps, and charge distribution. These models help predict reactivity, such as nucleophilic attack sites on the sulfonamide group .
- Validation : Compare computational results with experimental spectroscopic data (e.g., UV-Vis λmax at 220–250 nm, as observed in analogs like W-18) .
Q. What crystallographic tools are recommended for resolving the solid-state structure of this compound?
- Tools : The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. WinGX provides an integrated environment for data processing and visualization .
- Validation : Apply the PLATON toolkit to check for missed symmetry, twinning, or disorder, ensuring compliance with IUCr standards .
Q. What biological activities have been reported for structurally related benzenesulfonamide derivatives?
- Findings : Derivatives such as 4-chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide exhibit anticancer activity (IC50 values in µM range) and radiosensitizing effects in vitro, likely via topoisomerase II inhibition .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of 4-chloro-N-[2-phenyl-2-(phenylamino)ethyl]-benzenesulfonamide in sterically hindered environments?
- Approach : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Alternatively, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity in biphasic systems .
- Troubleshooting : Monitor reaction progress via TLC or in situ FT-IR to identify intermediates and adjust stoichiometry.
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Case Study : If DFT predicts high electrophilicity at the sulfonamide sulfur but experimental alkylation yields are low, consider solvent effects (e.g., dielectric constant) or explicit solvation models in simulations. Re-optimize functionals (e.g., CAM-B3LYP for charge-transfer transitions) .
Q. How can crystallographic disorder in the phenylaminoethyl moiety be addressed during refinement?
- Solution : Apply the SQUEEZE algorithm in PLATON to model diffuse solvent regions. Use restraints (e.g., SIMU/DELU in SHELXL) to stabilize disordered fragments while preserving reasonable geometry .
Q. What structure-activity relationship (SAR) trends are observed for benzenesulfonamide analogs in pesticidal vs. pharmacological applications?
- Analysis : Chlorine at the 4-position enhances pesticidal activity (e.g., flusulfamide’s fungicidal action), while N-aryl substitutions (e.g., 2-phenylaminoethyl) correlate with receptor-binding affinity in anticancer studies .
Q. How can liquid chromatography-tandem mass spectrometry (LC-MS/MS) be optimized for detecting trace levels of this compound in biological matrices?
- Method Development : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions specific to the sulfonamide fragment (e.g., m/z 421.9 → 356.8 for W-18 analogs) .
- Validation : Perform spike-recovery assays in urine or plasma to assess matrix effects and limit of detection (LOD < 1 ng/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
